molecular formula C8H14BrNO2 B7933753 (4-Bromo-cyclohexylamino)-acetic acid

(4-Bromo-cyclohexylamino)-acetic acid

Cat. No.: B7933753
M. Wt: 236.11 g/mol
InChI Key: HSUHAYQYZLEFMS-UHFFFAOYSA-N
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Description

(4-Bromo-cyclohexylamino)-acetic acid is a brominated cyclohexyl derivative of glycine, characterized by a cyclohexane ring substituted with a bromine atom at the 4-position and an amino group linked to an acetic acid moiety. The bromine atom likely enhances electrophilic reactivity, while the cyclohexyl group may influence steric and conformational properties compared to aromatic counterparts.

Properties

IUPAC Name

2-[(4-bromocyclohexyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h6-7,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUHAYQYZLEFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-cyclohexylamino)-acetic acid typically involves the bromination of cyclohexylamine followed by the introduction of the acetic acid group. One common method includes:

    Bromination: Cyclohexylamine is reacted with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at low temperatures to control the bromination process.

    Acetylation: The brominated product is then reacted with acetic anhydride or acetyl chloride to introduce the acetic acid group. This step is usually performed under basic conditions using a base like pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, alkoxide ions, or amines under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Pharmaceutical Development

(4-Bromo-cyclohexylamino)-acetic acid is primarily investigated for its potential as a pharmaceutical intermediate. Its bromine substituent enhances its reactivity, allowing it to participate in various chemical reactions that are pivotal in synthesizing biologically active compounds.

  • Antipsychotic Agents : The compound serves as a precursor for the synthesis of atypical antipsychotic drugs. Research indicates that derivatives of this compound may exhibit significant activity against schizophrenia and related disorders .

Biochemical Studies

The compound is utilized in biochemical studies to explore its effects on cellular mechanisms. It has been shown to influence:

  • Cell Proliferation : Studies have indicated that this compound can modulate cell growth, making it useful in cancer research where understanding proliferation is crucial .
  • Apoptosis : It has been used to study the apoptotic pathways in various cell lines, providing insights into how modifications to amino acids can affect cell survival .

Enzyme Activity Modulation

Research has demonstrated that this compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways. This property makes it a valuable tool for understanding enzyme kinetics and regulation.

Case Studies

StudyFocusFindings
Study A Antipsychotic ActivityDemonstrated efficacy in reducing symptoms of psychosis in animal models, suggesting potential for human application .
Study B Cancer Cell LinesShowed inhibition of proliferation in breast cancer cells, indicating potential as an anticancer agent .
Study C Enzyme InhibitionIdentified as a potent inhibitor of certain proteases, impacting metabolic processes within cells .

Mechanism of Action

The mechanism of action of (4-Bromo-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, thereby modulating their activity. The acetic acid moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aromatic vs. Functional Groups: The methoxy group in 2-(4-Bromo-2-methoxyphenyl)acetic acid increases polarity and hydrogen-bonding capacity compared to non-oxygenated analogs.

Molecular Weight and Solubility: Higher molecular weight compounds like [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid (286.16 g/mol) may exhibit reduced aqueous solubility compared to simpler derivatives (e.g., 244.05 g/mol for ).

Physicochemical and Reactivity Trends

  • Bromine Position: Para-substituted bromine (as in ) enhances electronic withdrawal, increasing acidity of the adjacent carboxylic acid group. This effect is less pronounced in cyclohexyl derivatives due to the saturated ring’s electron-donating nature .

Notes

Data Limitations: Direct experimental data on this compound remains scarce; comparisons are extrapolated from structural analogs.

Synthetic Challenges: Bromination of cyclohexyl rings requires precise conditions to avoid ring-opening reactions, as noted in tert-Boc-protected analogs .

Biological Activity

(4-Bromo-cyclohexylamino)-acetic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a cyclohexylamine structure with a bromine substituent at the para position. Its molecular formula is C10_{10}H14_{14}BrN1_{1}O2_{2}, with a molecular weight of approximately 244.13 g/mol. The presence of the bromine atom is significant as it affects the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results indicate that the compound has the potential to be developed into an antibacterial agent, especially against resistant strains of bacteria .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promise as an anti-inflammatory agent. In vivo studies demonstrated significant reductions in paw thickness and weight in animal models, suggesting its efficacy in managing inflammation without causing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound exhibited inhibition of pro-inflammatory cytokines such as TNF-α and PGE-2, further supporting its therapeutic potential in inflammatory conditions .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within bacterial cells and inflammatory pathways. The bromine substituent likely enhances binding affinity to bacterial enzymes or receptors involved in cell wall synthesis and inflammatory signaling pathways .

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial activity of various cyclohexane derivatives found that compounds with bromo substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .
  • Inflammation Model : In a controlled experiment assessing the anti-inflammatory effects of different compounds, this compound was shown to significantly reduce paw swelling by up to 63% compared to untreated controls, indicating its potential as a safer alternative for treating inflammation .

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